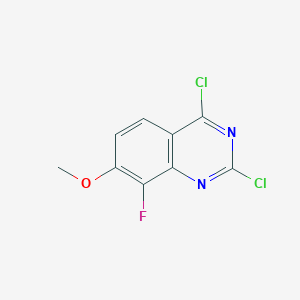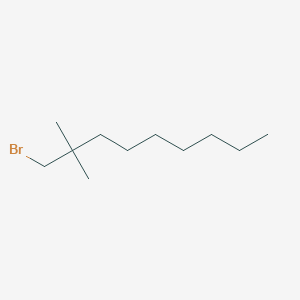
1-Bromo-2,2-dimethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-dimethylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, which also has two methyl groups attached to the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylnonane can be synthesized through the bromination of 2,2-dimethylnonane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the nonane chain, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,2-dimethylnonane primarily undergoes nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reactions can be carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote the elimination of hydrogen bromide (HBr), leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically the corresponding alcohols, nitriles, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2-dimethyloct-1-ene.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethylnonane is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: It can be used to study the effects of alkyl halides on biological systems, particularly in understanding their interactions with enzymes and other proteins.
Medicine: Research into its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Bromo-2,2-dimethylnonane exerts its effects is primarily through nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylpropane:
1-Bromo-2,2-dimethylbutane: Another similar compound with a slightly longer carbon chain than neopentyl bromide.
1-Bromo-2,2-dimethylhexane: This compound has a longer carbon chain compared to 1-Bromo-2,2-dimethylpropane and 1-Bromo-2,2-dimethylbutane.
Uniqueness: 1-Bromo-2,2-dimethylnonane is unique due to its longer carbon chain, which can influence its reactivity and physical properties. The presence of two methyl groups at the second carbon also adds steric hindrance, affecting the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C11H23Br |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethylnonane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-9-11(2,3)10-12/h4-10H2,1-3H3 |
Clé InChI |
SEEUQMSXVQPBIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

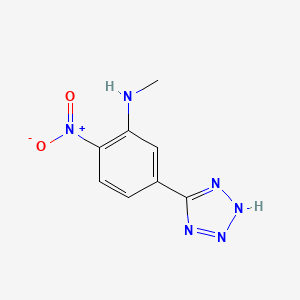
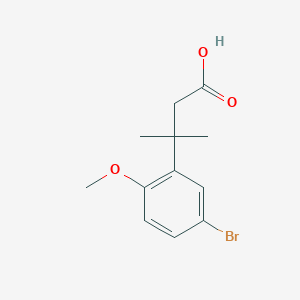
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)
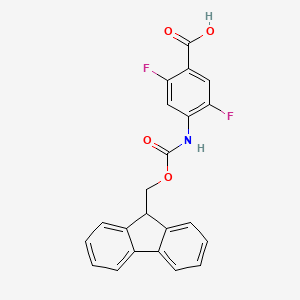
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
